molecular formula C21H23N5O2 B2640898 4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide CAS No. 2034605-31-5

4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide

Cat. No.: B2640898
CAS No.: 2034605-31-5
M. Wt: 377.448
InChI Key: VFSYGPDKZBULHK-UHFFFAOYSA-N
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Description

4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is a sophisticated heterocyclic compound designed for advanced life science and medicinal chemistry research. Its molecular structure integrates multiple pharmaceutically relevant motifs, including a pyrazine ring, a pyrazole ring, and a tetrahydropyran (oxane) unit, making it a valuable scaffold for drug discovery and biochemical probing. The presence of the pyrazine ring, a nitrogen-rich heterocycle, is often associated with key molecular interactions such as hydrogen bonding and pi-stacking within biological targets . The 1H-pyrazole core is a privileged structure in medicinal chemistry, frequently found in compounds with a wide range of biological activities, and serves as a critical building block in the synthesis of more complex molecules . The specific substitution pattern, with the pyrazine at the 2-position of the pyrazole ring, creates a rigid, planar biheteroaryl system that can mimic nucleobases or function as a kinase hinge-binding motif. This compound is classified as a high-purity chemical for research applications and is strictly For Research Use Only. It is intended for use by qualified laboratory researchers in controlled settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers are directed to consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information prior to use.

Properties

IUPAC Name

4-phenyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c27-20(21(7-14-28-15-8-21)17-4-2-1-3-5-17)24-11-13-26-12-6-18(25-26)19-16-22-9-10-23-19/h1-6,9-10,12,16H,7-8,11,13-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSYGPDKZBULHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrazine intermediates. These intermediates are then coupled with the oxane carboxamide moiety through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or green chemistry approaches to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl, pyrazine, or pyrazole rings .

Mechanism of Action

The mechanism of action of 4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily N-substituted pyrazoline derivatives, as exemplified in the Molecules (2013) study . Below is a systematic comparison based on substituent effects, computational analyses, and pharmacological profiles:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Findings Reference
4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide Pyrazole + oxane Pyrazin-2-yl, ethyl-oxane carboxamide Enhanced rigidity; potential kinase selectivity (hypothetical)
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Dihydropyrazole 4-Fluorophenyl, aldehyde Crystallographic stability; moderate bioactivity
1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Dihydropyrazole 4-Chlorophenyl, acetyl Improved lipophilicity; CYP450 inhibition

Key Observations

Substituent Impact on Bioactivity :

  • The pyrazin-2-yl group in the target compound introduces nitrogen-rich aromaticity, which may enhance binding to ATP pockets in kinases compared to halogenated phenyl groups (e.g., 4-fluorophenyl in compounds) .
  • The oxane carboxamide linker provides steric bulk and hydrogen-bonding capacity, contrasting with simpler aldehyde or acetyl substituents in analogs, which exhibit lower metabolic stability .

Computational Insights: Tools like Multiwfn enable comparative analysis of electronic properties. This differs from 4-fluorophenyl analogs, where ESP is localized around the halogen .

Pharmacological Potential: While compounds showed moderate activity in preliminary assays, the target compound’s hybrid structure (pyrazine + oxane) may offer improved pharmacokinetics. For instance, oxane derivatives often exhibit better aqueous solubility than purely aromatic analogs, critical for oral bioavailability.

Biological Activity

4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular and anti-cancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2

This structure features a phenyl group, a pyrazinyl moiety, and a carboxamide functional group, which are critical for its biological activity.

The primary mechanism of action for this compound involves its interaction with mycobacterial cytochrome P450 enzymes. By binding to the active sites of these enzymes, it disrupts normal metabolic processes in Mycobacterium tuberculosis, leading to bacterial death. This suggests a potential application in treating tuberculosis infections .

Anti-Tubercular Activity

Research indicates that this compound exhibits significant anti-tubercular properties. The inhibition of cytochrome P450 enzymes is crucial for its efficacy against Mycobacterium tuberculosis, as it interferes with vital metabolic pathways necessary for bacterial survival .

Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer potential. In vitro studies have demonstrated that derivatives containing pyrazole and pyran structures exhibit inhibitory effects on glioma cell lines. For instance, compounds similar to this compound were shown to inhibit the growth of glioblastoma cells by targeting specific kinases such as AKT2/PKBβ, which are often implicated in oncogenic signaling pathways .

Study on Kinase Inhibition

A notable study screened various compounds against 139 purified kinases and found that certain pyrazole derivatives inhibited AKT2 with low micromolar activity. This inhibition correlated with reduced proliferation in glioma cell lines, suggesting that similar compounds could be developed based on the structure of this compound for targeted cancer therapies .

Cytotoxicity Assessment

In assessing cytotoxicity, compounds derived from this scaffold were tested against both cancerous and non-cancerous cell lines. Results indicated that while they effectively induced cell death in cancer cells, they exhibited significantly lower toxicity towards non-cancerous cells, highlighting their potential therapeutic index .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
Anti-TubercularMycobacterium tuberculosisInhibition of cytochrome P450 enzymes
Anti-CancerGlioma cell linesKinase inhibition (e.g., AKT2)
CytotoxicityCancer vs. Non-cancer cellsSelective induction of apoptosis

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